molecular formula C22H18BrClN2O3 B3451945 3-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-4-ethoxybenzamide

3-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-4-ethoxybenzamide

Cat. No.: B3451945
M. Wt: 473.7 g/mol
InChI Key: SCCBZXNKSCSLDT-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-4-ethoxybenzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, which is a carboxamide derived from benzoic acid. It also contains a bromine atom and a chlorine atom attached to different benzene rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two benzene rings, one of which is substituted with a bromine atom and the other with a chlorine atom. The benzamide group would be attached to one of these rings .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the bromine and chlorine atoms could be replaced via nucleophilic aromatic substitution reactions. The amide group could also undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the bromine and chlorine atoms would likely make the compound relatively dense and possibly reactive. The benzamide group could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .

Properties

IUPAC Name

3-bromo-N-[4-[(3-chlorobenzoyl)amino]phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrClN2O3/c1-2-29-20-11-6-15(13-19(20)23)22(28)26-18-9-7-17(8-10-18)25-21(27)14-4-3-5-16(24)12-14/h3-13H,2H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCBZXNKSCSLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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